molecular formula C17H14N2O7 B11085451 3-[(1,3-Benzodioxol-5-ylcarbonyl)amino]-3-(3-nitrophenyl)propanoic acid

3-[(1,3-Benzodioxol-5-ylcarbonyl)amino]-3-(3-nitrophenyl)propanoic acid

Cat. No.: B11085451
M. Wt: 358.3 g/mol
InChI Key: MUDWFGLRMCBQNN-UHFFFAOYSA-N
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Description

3-[(1,3-Benzodioxol-5-ylcarbonyl)amino]-3-(3-nitrophenyl)propanoic acid is a complex organic compound characterized by the presence of a benzodioxole ring, a nitrophenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,3-Benzodioxol-5-ylcarbonyl)amino]-3-(3-nitrophenyl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Nitration of Benzodioxole: The benzodioxole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Coupling Reaction: The nitrated benzodioxole is coupled with a suitable amine to form the amide linkage.

    Introduction of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[(1,3-Benzodioxol-5-ylcarbonyl)amino]-3-(3-nitrophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

3-[(1,3-Benzodioxol-5-ylcarbonyl)amino]-3-(3-nitrophenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(1,3-Benzodioxol-5-ylcarbonyl)amino]-3-(3-nitrophenyl)propanoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzodioxole ring and nitrophenyl group are likely involved in these interactions, potentially through hydrogen bonding, hydrophobic interactions, or covalent bonding.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
  • 3-[(1,3-Benzodioxol-5-ylcarbonyl)amino]benzoic acid

Uniqueness

3-[(1,3-Benzodioxol-5-ylcarbonyl)amino]-3-(3-nitrophenyl)propanoic acid is unique due to the presence of both a benzodioxole ring and a nitrophenyl group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C17H14N2O7

Molecular Weight

358.3 g/mol

IUPAC Name

3-(1,3-benzodioxole-5-carbonylamino)-3-(3-nitrophenyl)propanoic acid

InChI

InChI=1S/C17H14N2O7/c20-16(21)8-13(10-2-1-3-12(6-10)19(23)24)18-17(22)11-4-5-14-15(7-11)26-9-25-14/h1-7,13H,8-9H2,(H,18,22)(H,20,21)

InChI Key

MUDWFGLRMCBQNN-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC(CC(=O)O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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